alpha-Citromycinone

Description

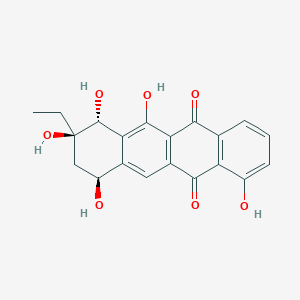

Structure

2D Structure

3D Structure

Properties

CAS No. |

18175-58-1 |

|---|---|

Molecular Formula |

C20H18O7 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(7S,9R,10R)-9-ethyl-4,7,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1 |

InChI Key |

VOXQIHPGCRCAJT-NXXCRTJYSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Canonical SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Synonyms |

alpha-citromycinone alpha-CTN |

Origin of Product |

United States |

Biosynthetic Pathways and Engineering of Alpha Citromycinone

Isolation and Characterization of Producer Organisms for Alpha-Citromycinone

This compound itself was initially discovered as a result of acid hydrolysis of a mixture of anthracyclines produced by Streptomyces purpurascens. tandfonline.com While this organism was the first associated with the aglycone, subsequent research has identified other Streptomyces species capable of producing glycosylated derivatives of this compound.

One notable example is Streptomyces cosmosus TMF-518, which was found to produce cosmocarcin A, an antibiotic that features this compound as its aglycone. tandfonline.com Another set of producer strains, SC-7 and SE2-2385, derived from Streptomyces violaceus A262 through mutagenesis, were found to produce this compound glycosides, which were named yellamycins. researchgate.net

The general process for isolating and characterizing these producer organisms involves several standard microbiological techniques. nih.govnih.gov Soil samples are often the primary source for isolating novel actinomycetes, the group of bacteria to which Streptomyces belongs. nih.govbjid.org.br Isolation typically involves methods like dilution-to-extinction cultivation on selective media. nih.gov Once isolated, characterization of the strains is performed based on morphological features, biochemical tests such as sugar utilization and enzyme production, and analysis of their metabolic products. nih.gov

Streptomyces species are well-known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. bjid.org.br The characterization of strains like Streptomyces sp. C5 has been crucial in understanding anthracycline biosynthesis in general. nih.gov

| Organism | Compound(s) Produced | Reference |

|---|---|---|

| Streptomyces purpurascens | Anthracycline mixture (hydrolysis yields α-citromycinone) | tandfonline.com |

| Streptomyces cosmosus TMF-518 | Cosmocarcin A (an α-citromycinone glycoside) | tandfonline.com |

| Streptomyces violaceus A262 (mutant strain SC-7) | Yellamycins (α-citromycinone glycosides) | researchgate.net |

Elucidation of the Polyketide Biosynthetic Pathway of this compound

The biosynthesis of the this compound aglycone follows the general principles of type II polyketide synthesis. researchgate.netnih.gov This process begins with a starter unit, typically an acyl-CoA molecule, which is sequentially condensed with multiple extender units, most commonly malonyl-CoA. nih.govmdpi.com

The core of the biosynthetic machinery is the minimal polyketide synthase (PKS), which in the case of anthracyclines, is composed of a ketoacyl synthase (KSα and KSβ) and an acyl carrier protein (ACP). acs.org For anthracyclines like those related to this compound, the process generally involves the condensation of a starter unit (like acetyl-CoA or propionyl-CoA) with nine malonyl-CoA extender units to form a poly-β-ketothioester intermediate. acs.orgmdpi.com

Following the initial chain assembly, a series of tailoring enzymes, including aromatases, cyclases, and ketoreductases, modify the polyketide chain to form the characteristic tetracyclic ring structure of anthracyclinones. researchgate.netacs.org The specific sequence and action of these enzymes dictate the final structure of the aglycone. For instance, the biosynthesis of related anthracyclinones like aklavinone (B1666741) involves the conversion of aklanonic acid through intermediates such as aklaviketone. acs.org While the precise enzymatic steps leading specifically to this compound are not as exhaustively detailed in the provided context, the general pathway provides a strong framework. The structural differences between various anthracyclinones arise from variations in the starter unit and the subsequent enzymatic modifications. acs.org

Enzymatic Conversions and Glycosylation in Anthracycline Biosynthesis Relevant to this compound

The biological activity of anthracyclines is profoundly influenced by the sugar moieties attached to the aglycone. researchgate.net The processes of enzymatic conversion and glycosylation are therefore critical steps in the biosynthesis of active this compound derivatives.

Glycosyltransferases (GTs) are the key enzymes responsible for attaching sugar units to the anthracyclinone core. nih.gov These enzymes exhibit a degree of flexibility, often accepting various sugar donors and aglycone acceptors, which allows for the generation of diverse glycosylated compounds. In anthracycline biosynthesis, GTs catalyze the transfer of deoxysugar moieties from a nucleotide-diphosphate (NDP)-sugar donor to the aglycone. nih.gov

The characterization of GTs from different anthracycline biosynthetic pathways has revealed their crucial role in determining the final structure and activity of the antibiotic. For example, in the biosynthesis of cytorhodins, multiple GTs are involved in attaching sugars at different positions on the aglycone. researchgate.netacs.org Similarly, in nogalamycin (B1679386) biosynthesis, specific GTs are responsible for attaching nogalose and nogalamine to the aglycone. nih.gov This highlights the specialized and sometimes iterative functions of GTs in creating complex glycosylation patterns. acs.org

Microbial glycosidation is a powerful technique that utilizes microorganisms or their enzymes to glycosylate precursor molecules. This method has been successfully employed to produce novel anthracycline derivatives. nih.govnih.govjst.go.jp By feeding an aglycone like this compound to a culture of a suitable microorganism, it is possible to generate glycosylated products. For instance, 320 mg of this compound was successfully glycosylated using a 32-liter culture, demonstrating the feasibility of this approach on a preparative scale. tandfonline.com

This process often utilizes mutant strains of antibiotic-producing organisms that are blocked in the biosynthesis of their native aglycone but retain the enzymatic machinery for glycosylation. nih.govnih.govjst.go.jp For example, an aclacinomycin-negative mutant of Streptomyces galilaeus has been used to glycosylate various anthracyclinones, producing new antibiotic compounds. nih.govjst.go.jp

The use of blocked mutants of Streptomyces species is a cornerstone of biosynthetic studies and the generation of novel compounds. scispace.com These are strains that have been mutated, often through chemical mutagenesis, to inactivate specific enzymes in a biosynthetic pathway. scispace.com By analyzing the metabolites accumulated by these mutants and their ability to convert intermediates fed to them, researchers can piece together the steps of the pathway. scispace.com

For example, mutants of Streptomyces sp. strain C5 blocked at different stages of daunomycin biosynthesis were classified based on the anthracycline intermediates they accumulated. scispace.com Similarly, blocked mutants of Streptomyces galilaeus and Streptomyces peucetius have been used in feeding experiments with aklanonic acid to demonstrate its role as an intermediate in anthracycline biosynthesis. nih.gov This approach has also been used to produce new anthracyclines by providing exogenous aglycones to mutants that have lost the ability to produce their own but can still perform glycosylation. nih.govnih.gov For instance, five mutant strains derived from Streptomyces violaceus A262 were found to produce new anthracycline antibiotics, including this compound glycosides. researchgate.net

| Parent Strain | Mutant Type | Substrate Fed | Product(s) | Reference |

|---|---|---|---|---|

| Streptomyces galilaeus | Aclacinomycin-negative mutant | ε-rhodomycinone, γ-rhodomycinone, etc. | New anthracycline glycosides | nih.gov |

| Streptomyces galilaeus S 727 | Anthracycline-negative mutant | Aklanonic acid | Cinerubin A | nih.gov |

| Streptomyces peucetius var. caesius | Mutant 21/8 | Aklanonic acid | ε-rhodomycinone | nih.gov |

| Streptomyces violaceus A262 | Mutagenesis-derived variants | Endogenous | Yellamycins (α-citromycinone glycosides) | researchgate.net |

Microbial Glycosidation of Anthracyclinones to Yield this compound Derivatives

Combinatorial Biosynthesis Strategies for Novel this compound Analogs

Combinatorial biosynthesis represents a powerful strategy for generating novel drug candidates by mixing and matching biosynthetic genes from different pathways. nih.govnih.gov This approach can lead to the creation of hybrid antibiotics with potentially improved properties. The flexibility of many biosynthetic enzymes, particularly glycosyltransferases, is key to the success of these strategies. caister.com

By expressing genes for different deoxysugar biosynthetic pathways along with flexible glycosyltransferases in a suitable host, a library of novel glycosylated compounds can be produced. nih.gov For example, co-expression of genes for TDP-deoxysugar biosynthesis with glycosyltransferases in engineered Streptomyces strains has led to the production of new doxorubicin (B1662922) analogs. nih.gov Similarly, combining genes from the elloramycin (B1244480) and oleandomycin (B1677203) biosynthetic pathways has resulted in new hybrid antibiotics. caister.com

This approach could be applied to this compound by introducing its aglycone into strains engineered to produce a variety of sugar moieties. Furthermore, engineering the polyketide synthase itself, by swapping domains or individual enzymes, can lead to the generation of novel aglycone backbones which can then be subjected to glycosylation. acs.orgnih.gov These metabolic engineering efforts have already resulted in dozens of new anthracyclinones, some with novel C-H oxygenation patterns, providing a rich pool of precursors for creating diverse this compound analogs. nih.gov

Structural Elucidation and Structure Activity Relationship Research

Advanced Spectroscopic Techniques for Structural Confirmation and Elucidation in Alpha-Citromycinone Research

A combination of advanced spectroscopic methods is indispensable for the unambiguous structural determination of this compound. These techniques provide complementary information that, when pieced together, reveals the molecule's complete architecture.

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Techniques such as field desorption mass spectrometry have been noted in the analysis of this compound. google.com The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's substructures. The analysis involves ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio, providing critical data for initial identification and structural verification. researchgate.net

Table 1: Mass Spectrometry Data for this compound

| Property | Data |

|---|---|

| Molecular Formula | C₂₂H₂₀O₉ |

| Molecular Weight | 428.39 g/mol |

| Primary Analysis Technique | High-Resolution Mass Spectrometry (HRMS) |

| Expected Information | Precise molecular mass, elemental composition, fragmentation patterns for substructural analysis. |

This table is generated based on known data for the compound and typical mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules like this compound. jchps.comresearchgate.net A suite of 1D and 2D NMR experiments is employed to map out the carbon skeleton and the placement of protons.

¹H NMR: This experiment identifies the different types of protons in the molecule and their electronic environments. jchps.com For this compound, this would distinguish aromatic protons on the anthraquinone (B42736) core from the aliphatic protons on the side chain.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). core.ac.uk HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to. core.ac.uk HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals longer-range couplings between protons and carbons (two or three bonds away), which helps to connect the different structural fragments and piece the entire molecule together. core.ac.ukipb.pt

These techniques combined allow for the unambiguous assignment of every proton and carbon in the this compound structure. core.ac.ukslideshare.netmsu.edu

Table 2: Application of NMR Spectroscopy in this compound Analysis

| NMR Experiment | Purpose in Structural Elucidation |

|---|---|

| ¹H NMR | Identifies chemical shifts and coupling constants of all protons. |

| ¹³C NMR | Determines the number and chemical environment of carbon atoms. |

| COSY | Establishes proton-proton (¹H-¹H) correlations through bonds. |

| HSQC/HMQC | Correlates protons to their directly attached carbon atoms (¹H-¹³C one-bond). core.ac.uk |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for assembling fragments. core.ac.uk |

| NOESY/ROE SY | Used for stereochemical analysis by detecting through-space proximity of nuclei. |

This table illustrates the function of various NMR experiments in the structural analysis of the compound.

UV-Visible spectroscopy is used to study the electronic transitions within the molecule, particularly within its chromophore. msu.edu A chromophore is the part of a molecule responsible for its color by absorbing light in the visible region of the electromagnetic spectrum. lkouniv.ac.inslideshare.net The extensive conjugated system of the anthraquinone core in this compound acts as a potent chromophore. libretexts.org The UV-Vis spectrum is characterized by strong absorptions corresponding to π → π* transitions within this conjugated system. researchgate.net The position of the maximum absorbance (λmax) is indicative of the extent of conjugation; longer conjugated systems absorb at longer wavelengths. msu.edulibretexts.org

Table 3: UV-Visible Spectroscopy Characteristics of this compound

| Feature | Description |

|---|---|

| Principal Chromophore | 1,5-Dihydroxy-anthraquinone |

| Electronic Transitions | π → π* and n → π* |

| Spectral Region | Visible and near-UV range |

| Significance | Confirms the presence of the large, conjugated anthraquinone system and provides qualitative data related to its electronic structure. researchgate.net |

This table summarizes the key aspects of UV-Visible spectroscopic analysis for the compound.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Analysis of the 1,5-Dihydroxy-anthraquinone Chromophore in this compound

The core chromophore of this compound is the 1,5-dihydroxy-anthraquinone moiety, also known as anthrarufin. fishersci.senih.gov This structural unit dictates the compound's characteristic color and its behavior in UV-Visible spectroscopy. Anthraquinones are a class of aromatic ketones based on the anthracene (B1667546) skeleton. ijcce.ac.ir The presence of the two hydroxyl groups at the C-1 and C-5 positions acts as auxochromes, which modify the absorption characteristics of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths compared to the unsubstituted anthraquinone. This planar, polycyclic aromatic system is responsible for the ability of many anthracyclines to intercalate into DNA. ontosight.ai

Stereochemical Investigations of this compound

The stereochemistry of this compound is a critical aspect of its structure, as biological systems are highly sensitive to the three-dimensional arrangement of molecules. The side chain of this compound contains multiple chiral centers. The precise spatial orientation (stereochemistry) of the substituents at these centers is crucial. researchgate.net Research into related anthracyclines has established specific stereochemical configurations, such as 7(S), 9(R), and 10(R), as being important. tandfonline.com Determining the relative and absolute stereochemistry of this compound is typically accomplished using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can detect protons that are close in space, and through stereospecific synthesis. upenn.edu

Structural Modifications and their Influence on Research into Biological Activity

This compound is an aglycone, meaning it is the non-sugar component of a glycoside. In nature and in the laboratory, a primary structural modification is glycosylation—the attachment of one or more sugar units. oup.com These modifications can dramatically influence biological activity. For instance, different glycosylation patterns on the this compound core can lead to new anthracycline antibiotics with potentially different activities or specificities. researchgate.net Research in this area focuses on creating novel derivatives by attaching various sugar moieties to the aglycone or by making other modifications to the core structure, such as hydroxylation. researchgate.net The goal of these structural modifications is to explore structure-activity relationships (SAR), which can lead to the development of compounds with enhanced potency or novel biological profiles. ontosight.aifrontiersin.orgmdpi.com

Significance of Sugar Moieties in Anthracycline Structure and Biological Activity Research

The sugar component of anthracyclines, while seemingly a peripheral attachment to the tetracyclic aglycone, plays a pivotal role in their biological activity. hilarispublisher.comuniversiteitleiden.nl Research has consistently demonstrated that the presence and nature of the sugar moiety are crucial for the anticancer efficacy of these compounds. acs.orgbanglajol.info

The sugar portion of an anthracycline molecule, such as the daunosamine (B1196630) in doxorubicin (B1662922), is responsible for interacting with the minor groove of DNA and plays a critical role in the inhibition of topoisomerase II, a key enzyme in DNA replication. wikipedia.orghilarispublisher.com In fact, the removal of the sugar moiety, resulting in the aglycone alone (e.g., doxorubicinone), leads to a drastic reduction in antitumor activity, with some studies showing a 70- to 100-fold decrease. hilarispublisher.comuniversiteitleiden.nl This underscores the indispensable nature of the glycosidic component for the primary mechanism of action of anthracyclines.

Furthermore, modifications to the sugar moiety have been a significant focus of research aimed at developing new anthracycline analogs with improved therapeutic profiles. banglajol.info These modifications can influence several factors, including:

Target Recognition: Alterations to the sugar can enhance the drug's recognition at the target site, potentially leading to increased potency. acs.org

Pharmacokinetic Properties: The sugar moiety can affect the drug's solubility, distribution, and elimination from the body. banglajol.info For instance, introducing more hydrophilic groups to the sugar can increase water solubility. acs.org

Toxicity: Strategic modifications to the sugar have been explored as a means to reduce the cardiotoxicity associated with many anthracyclines. hilarispublisher.com

The exploration of disaccharide and even trisaccharide analogs has shown promise in creating derivatives with a wider range of antitumoral activity and lower cardiotoxicity compared to first-generation anthracyclines. hilarispublisher.comuniversiteitleiden.nl

Comparative Structural Analysis of this compound with Related Anthracyclinones (e.g., Gamma-Citromycinone, Rhodomycinones)

α-Citromycinone is part of a broader family of anthracyclinones, each with distinct structural features that influence their biological properties. A comparative analysis with related compounds like γ-citromycinone and rhodomycinones reveals key structural differences.

| Feature | α-Citromycinone | γ-Citromycinone | Rhodomycinones |

| Core Structure | Tetracyclic anthraquinone | Tetracyclic anthraquinone | Tetracyclic anthraquinone |

| Substitution Pattern | Varies, key to its specific identity | Differs from α-citromycinone, often in hydroxylation or other functional groups | A group of related structures with variations in glycosylation and hydroxylation patterns |

| Isolation Source | Streptomyces purpurascens | Often isolated alongside α-citromycinone from the same or related bacterial strains | Isolated from various Streptomyces species |

This table is for illustrative purposes and specific substitutions would require detailed spectroscopic data for each compound.

The structural elucidation of these compounds relies heavily on advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). medinadiscovery.comnih.govanu.edu.au These methods allow for the precise determination of the molecular structure, including the stereochemistry, which is crucial for understanding their biological activity.

Research on 6-Deoxy Analogs and Their Structural Implications for Reduced Cardiotoxicity Research Avenues

A significant drawback of many clinically used anthracyclines is their dose-dependent cardiotoxicity. mdpi.com This has spurred extensive research into developing safer analogs. One promising avenue of investigation involves the synthesis of 6-deoxy analogs. It is hypothesized that modifications at the C-6 position of the anthracycline scaffold could lead to compounds with reduced cardiotoxicity. nih.gov

The rationale behind this approach is linked to the metabolic pathways of anthracyclines. The formation of certain metabolites, such as secondary alcohol metabolites, has been implicated in the cardiotoxic effects. cuni.cz By modifying the structure at key positions like C-6, researchers aim to alter the metabolic fate of the drug, thereby reducing the formation of cardiotoxic species.

For example, research on 4'-deoxy-4'-iodo-doxorubicin, a derivative of doxorubicin, has shown that it is significantly less cardiotoxic and more cytotoxic to cancer cells than the parent compound. nih.gov While this modification is on the sugar moiety, it highlights the principle that deoxy-modifications can lead to improved therapeutic profiles. The development of 6-deoxy analogues of α-citromycinone and other anthracyclinones is an active area of research with the potential to yield new anticancer agents with a better safety profile. nih.gov

Mechanistic Investigations of Alpha Citromycinone Preclinical Focus

Molecular Interactions of Alpha-Citromycinone with DNA

The planar aromatic structure of the this compound core is a quintessential feature of DNA intercalators—molecules that can insert themselves between the base pairs of a DNA double helix. wikipedia.orgpatsnap.com This interaction is a primary mechanism of action for many anthracyclines and is driven by a combination of hydrophobic and van der Waals forces. patsnap.com The process causes structural distortions in the DNA, such as unwinding and lengthening of the helix, which can block the processes of replication and transcription, ultimately inhibiting the growth of rapidly dividing cancer cells. wikipedia.orgnih.govnih.gov

Studies focusing on aclacinomycin A, which contains the this compound aglycone, confirm its ability to bind and intercalate into DNA. researchgate.netnih.govresearchgate.net This intercalation is considered a key part of its cytotoxic effect. plos.org The process involves the noncovalent placement of the planar this compound ring system between adjacent DNA base pairs. nih.gov This binding changes the DNA's structure, which in turn inhibits cell division and growth. nih.gov

Unlike first-generation anthracyclines such as doxorubicin (B1662922), which show a preference for binding to GC-rich sequences, aclacinomycin and related compounds demonstrate different sequence requirements. nih.gov Research comparing several anthracyclines revealed that aclacinomycin, along with marcellomycin (B1194889) and its analogues, did not have an absolute requirement for GC sequences and, in fact, showed a preference for binding to AT sequences. nih.gov The trisaccharide chain attached to the this compound core in aclacinomycin A is known to insert into the minor groove of the DNA helix. researchgate.net This binding is exceptionally stable, with the parent compound, aclacinomycin, exhibiting a very high binding constant to DNA compared to other anthracyclines. nih.gov

Inhibition of Topoisomerase II by this compound

Topoisomerase II is a critical enzyme that manages DNA topology by creating transient double-strand breaks to allow for DNA strand passage, which is essential during replication and transcription. nih.govcrick.ac.uk The this compound structure is central to the inhibition of this enzyme.

Anthracyclines inhibit topoisomerase II through two main mechanisms: "poisoning," which stabilizes the enzyme-DNA cleavable complex, leading to permanent DNA double-strand breaks, or catalytic inhibition, which prevents the enzyme from binding to or processing DNA without stabilizing the cleavable complex. nih.govmdpi.com

Doxorubicin is a well-known topoisomerase II poison, inducing significant DNA double-strand breaks. acs.org In contrast, aclacinomycin, and by extension its active core this compound, functions primarily as a catalytic inhibitor of topoisomerase II. nih.govresearchgate.net It is thought to block the catalytic activity of topoisomerase II by preventing the enzyme from associating with DNA in the first place. researchgate.netresearchgate.net While this action does not stabilize the "cleavable complex" in the manner of a classic poison, it ultimately leads to DNA and chromosome breakage through poorly understood downstream mechanisms. researchgate.net This mode of inhibition is a key differentiator from doxorubicin and is believed to contribute to aclacinomycin's different clinical profile, notably its reduced cardiotoxicity. acs.orgresearchgate.net Interestingly, while being a catalytic inhibitor of topoisomerase II, aclacinomycin also acts as a topoisomerase I poison, stabilizing the topoisomerase I-DNA cleavage complex, making it a dual inhibitor. nih.govresearchgate.net

| Compound | Primary Topo II Mechanism | Cleavable Complex Stabilization | Result | Reference |

|---|---|---|---|---|

| Aclacinomycin (containing α-Citromycinone) | Catalytic Inhibitor | No | Prevents enzyme-DNA association | nih.govresearchgate.netresearchgate.net |

| Doxorubicin | Poison | Yes | Induces DNA double-strand breaks | acs.org |

The sugar moieties attached to the this compound aglycone are not merely passive components; they are critical for biological activity. universiteitleiden.nl In aclacinomycin A, the trisaccharide chain, composed of L-rhodosamine, 2-deoxyfucose, and L-cinerulose, is essential for its antitumor effects. universiteitleiden.nlmdpi.com The presence and structure of these sugars influence DNA binding affinity and specificity. nih.gov For instance, studies have shown that a terminal 2-deoxyfucose residue appears to confer a greater DNA binding ability than rhodosamine or cinerulose. nih.gov Both the aglycone and the sugar moieties are essential for the inhibitory activity of the drug. nih.gov The absence of the sugar chain, as in the case of the aglycone alone, results in a loss of antitumor activity, highlighting the synergistic function of the sugar and the this compound core in targeting topoisomerase II effectively. universiteitleiden.nl

Topoisomerase II Poisoning Mechanisms

Cellular Effects of this compound at the Molecular Level

The molecular interactions of the this compound moiety, as part of aclacinomycin, trigger a cascade of cellular events. A primary effect is the potent inhibition of nucleic acid synthesis, with a particularly strong inhibition of RNA synthesis. nih.govmedchemexpress.com This is a direct consequence of DNA intercalation and topoisomerase inhibition, which block transcription.

At the chromatin level, aclacinomycin has been shown to cause significant structural changes by inducing the eviction of histones from chromatin. acs.orgmdpi.com This disruption of the fundamental chromatin structure is a potent mechanism of cytotoxicity. Furthermore, research has identified that DNA-binding compounds like aclacinomycin can induce "chromatin trapping" (c-trapping), where the FACT (facilitates chromatin transcription) complex is sequestered onto the damaged chromatin, which contributes to the drug's anticancer effects. aacrjournals.org

Aclacinomycin is also known to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an immune response against tumor cells. researchgate.netnih.gov This effect is at least as potent as that of other anthracyclines. researchgate.net Additionally, aclacinomycin has been shown to inhibit the ubiquitin-ATP-dependent proteolysis pathway by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome, a mechanism not shared by all anthracyclines. nih.govmedchemexpress.comnih.gov

Research into Potential Differential Mechanisms of Action Compared to Other Anthracyclines

A significant body of research has focused on elucidating the differences between aclacinomycin (and its this compound core) and the archetypal anthracycline, doxorubicin. These differences are believed to underlie their distinct efficacy and toxicity profiles. nih.govacs.org

The most critical difference lies in their interaction with topoisomerase II. As detailed earlier, aclacinomycin acts as a catalytic inhibitor, preventing the enzyme's association with DNA, whereas doxorubicin is a topoisomerase II poison that traps the enzyme on DNA, causing double-strand breaks. nih.govacs.org This distinction is thought to be a primary reason for aclacinomycin's reduced cardiotoxicity. acs.orgumich.edu

Another key difference is their effect on cellular metabolism. Aclacinomycin has been shown to reduce mitochondrial respiratory activity. acs.org While both drugs can generate reactive oxygen species (ROS), aclacinomycin does so at lower concentrations than doxorubicin. nih.gov

Furthermore, aclacinomycin exhibits inhibitory effects on topoisomerase I, making it a dual inhibitor, whereas doxorubicin and daunorubicin (B1662515) primarily target topoisomerase II. nih.gov Aclacinomycin also uniquely inhibits angiogenesis by reducing the expression of Vascular Endothelial Growth Factor (VEGF) protein, an effect not observed with doxorubicin or daunorubicin. nih.gov

| Mechanism | Aclacinomycin (containing α-Citromycinone) | Doxorubicin | Reference |

|---|---|---|---|

| Topoisomerase II Interaction | Catalytic inhibitor | Poison (stabilizes cleavable complex) | nih.govacs.org |

| Topoisomerase I Inhibition | Yes (poison) | No/minimal effect | nih.gov |

| DNA Damage | Leads to breaks via indirect mechanisms | Directly induces double-strand breaks | researchgate.netacs.org |

| Histone Eviction | Yes | Yes | acs.org |

| Angiogenesis Inhibition (VEGF) | Yes | No | nih.gov |

| Proteasome Inhibition | Yes (chymotrypsin-like activity) | Not a primary mechanism | nih.govnih.gov |

Analytical Chemistry Methodologies in Alpha Citromycinone Research

Chromatographic Techniques for Isolation and Purification of Alpha-Citromycinone and its Derivatives

Chromatography, a cornerstone of separation science, is fundamental in the research of this compound. column-chromatography.combio-rad.com It enables the separation of the target compound from biosynthetic precursors, metabolic byproducts, and other related anthracyclines. nih.govnih.gov Column chromatography, in particular, is a versatile method used for purifying a wide range of natural products by separating complex mixtures based on differences in polarity, size, and other physical properties. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis of anthracycline antibiotics. nih.gov It offers high resolution and sensitivity for both qualitative and quantitative assessments. While specific validated methods for this compound are not extensively detailed in public literature, methods developed for structurally similar anthracyclines, such as aclacinomycins, provide a strong precedent for its analysis. These methods typically employ normal-phase or reversed-phase columns to achieve separation. jmb.or.krnih.govekb.eg

For instance, the separation of aclacinomycin A and its analogue aclacinomycin Y, which have very similar structures and TLC retention factors, was achieved using a specific HPLC solvent system. jmb.or.kr An effective separation was accomplished on a silica (B1680970) column with a mobile phase composed of a complex mixture, demonstrating the technique's power in resolving closely related compounds. jmb.or.kr Detection is often performed using a UV or photodiode array (PDA) detector at a wavelength where the anthracycline chromophore has maximum absorbance, such as 436 nm for aclacinomycins. jmb.or.kr Such a system would be adapted for this compound, optimizing the mobile phase and detection wavelength for its specific chemical properties.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica column (e.g., Toyosoda Silica-60, 5 µm, 4.6 x 250 mm) | jmb.or.kr |

| Mobile Phase | Toluene-ethyl acetate-benzene-methanol-formic acid-water-triethylamine (20:20:20:5:3:0.5:0.3) | jmb.or.kr |

| Flow Rate | 1.0 ml/min | jmb.or.krnih.gov |

| Detection | UV/PDA at 436 nm | jmb.or.kr |

| Injection Volume | 20 µl | jmb.or.krejgm.co.uk |

Thin-Layer Chromatography (TLC) is an essential and widely used technique for the rapid monitoring of reactions and for the purification of this compound. nih.govgoogle.com It is particularly valuable during the isolation process from microbial conversion broths. In one described purification process, fractions from a silica-gel column were assayed specifically for this compound content using TLC to identify and pool the relevant fractions. google.com

For preparative purposes, TLC can be used to purify compounds like DCP-2, a derivative of β-isorhodomycinone, which is structurally related to this compound. The process involves scraping the compound bands from the plates followed by extraction. google.com The choice of solvent system is critical for achieving separation.

| Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |

|---|---|---|---|

| Silica-gel 60 PF254 | Chloroform/methanol/aqueous ammonia (B1221849) (50/10/1) | Purification of DCP-2 | google.com |

| Silica-gel 60 PF254 | Chloroform/methanol/formic acid (40/10/1) | Re-chromatography of DCP-2 | google.com |

| Silica-gel C-200 | Chloroform/methanol mixtures | Monitoring of α-citromycinone fractions | google.com |

High-Performance Liquid Chromatography (HPLC)

Spectrometric Methods for Quantitative Analysis and Purity Assessment

Spectrometric methods are vital for the structural confirmation and quantitative analysis of this compound. Techniques including UV-visible absorption spectroscopy, infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used in combination to unambiguously identify the compound after purification. google.com

For quantitative analysis and purity assessment, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. thermofisher.complos.org High-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of the molecule with high accuracy, confirming its identity and purity. bioanalysis-zone.com In a quantitative workflow, a mass spectrometer is often coupled with an HPLC system (LC-MS/MS). This setup allows for the separation of the analyte from matrix components before detection and quantification, which is based on selected-reaction monitoring (SRM), providing excellent sensitivity and specificity. thermofisher.com Though a specific quantitative MS method for this compound is not published, the principles are well-established for other complex molecules, including other anthracyclines. thermofisher.comnsf.govnih.gov

Circular dichroism (CD) spectrometry has also been employed as a simple analytical protocol to quantify anthracyclines like doxorubicin (B1662922), epirubicin, and daunorubicin (B1662515) when conjugated to nanocarriers, demonstrating the versatility of spectrometric techniques. nsf.gov

| Method | Application | Reference |

|---|---|---|

| UV-Visible Spectroscopy | Structural identification, Quantitation | google.complos.org |

| FD-Mass Spectrometry | Structural identification (Molecular Weight) | google.com |

| NMR Spectroscopy | Detailed structural elucidation | google.com |

| LC-MS/MS | Quantitative analysis, Purity assessment | thermofisher.complos.org |

| Circular Dichroism (CD) | Quantitative analysis of drug loading | nsf.gov |

Development and Application of Analytical Standards for this compound Research

The use of analytical standards is a prerequisite for accurate and reproducible quantitative analysis. medchemexpress.comalsachim.com An analytical standard is a highly purified compound with a known concentration and certified purity that serves as a reference in analytical methods. For many commercially available anthracycline antibiotics, such as Doxorubicin and Pirarubicin, certified analytical standards are available for research and analytical applications. medchemexpress.comalsachim.com

For a compound like this compound, which may be synthesized in a lab or isolated from a natural source, the development of an in-house or certified analytical standard is a critical step. This involves:

Purification: Isolating the compound to the highest possible purity using techniques like preparative HPLC and column chromatography. column-chromatography.comgoogle.com

Characterization: Confirming the identity and structure unequivocally using a combination of NMR, MS, and other spectroscopic techniques. google.com

Purity Assessment: Determining the purity using methods like HRMS and quantitative HPLC, often against another well-characterized lot or by using techniques like quantitative NMR (qNMR).

Certification: A certified reference material would come with a Certificate of Analysis detailing its purity, identity, and traceability to national or international standards.

While a commercial standard for this compound is not readily listed, its preparation and characterization would follow these established principles to ensure the validity of research findings. researchgate.net

Electrochemical Analytical Methods Applied to this compound Systems

Electrochemical methods offer a highly sensitive and often cost-effective approach for the analysis of electroactive compounds. researchgate.net Anthracyclines, including this compound, contain a quinone moiety which is electroactive, meaning it can be readily oxidized and reduced at an electrode surface. nih.govnih.gov This property allows for their detection and quantification using electrochemical techniques.

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of anthracyclines like doxorubicin and daunorubicin. plos.orgnih.gov A typical CV experiment uses a three-electrode system (working, reference, and counter electrodes) to scan a potential range and measure the resulting current. nih.gov The resulting voltammogram provides information on the reduction and oxidation potentials of the quinone group and can be used to study interactions with other molecules, such as DNA. plos.orgnih.gov

For trace-level quantification, adsorptive stripping voltammetry (AdSV) is particularly effective. This method involves a pre-concentration step where the analyte is adsorbed onto the surface of the working electrode (e.g., a hanging mercury drop electrode) before the potential is scanned. This accumulation step leads to a significant enhancement in the measured current, resulting in very low detection limits, often in the nanomolar range or lower. Given the structural similarities, these voltammetric methods are directly applicable to the analysis of this compound. researchgate.netnih.gov

| Method | Working Electrode | Application | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon, Hanging Mercury Drop | Study of redox behavior, Interaction studies (e.g., with DNA) | nih.govnih.gov |

| Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop, Carbon Paste | Trace quantitative analysis | |

| Differential Pulse Voltammetry (DPV) | Modified Screen-Printed Electrodes | Sensitive quantitative analysis | nih.govmdpi.com |

Future Directions and Research Opportunities

Advancements in Synthetic Routes for Improved Yields and Stereocontrol

The total synthesis of complex natural products like α-citromycinone presents significant challenges, particularly in achieving high yields and precise control over stereochemistry. Current research focuses on developing more efficient and stereoselective synthetic strategies.

A key area of advancement lies in the exploration of novel reaction methodologies. One notable approach has been the highly enantioselective synthesis of the AB-ring segments of α-citromycinone. dntb.gov.uaacs.orgacs.org This has been accomplished using reagents such as (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine, which facilitates asymmetric hydroxylation. dntb.gov.uaacs.orgacs.orgwikipedia.orggoogle.com Such methods are pivotal for establishing the correct stereochemistry early in the synthetic sequence, which is crucial for the biological activity of the final compound. The development of new reagents and catalytic systems, including those based on transition metals, continues to be a priority for improving the efficiency and practicality of the synthesis of α-citromycinone and its analogs. dntb.gov.ua

Directed Biosynthesis and Metabolic Engineering for Enhanced Production and Diversification

Harnessing biological systems offers a powerful alternative to chemical synthesis for producing α-citromycinone and its derivatives. Genetic engineering of antibiotic-producing microorganisms is an emerging and successful strategy for creating novel anthracyclines. researchgate.net

Directed biosynthesis involves using mutant strains of microorganisms that are blocked at specific points in their metabolic pathways. For instance, variant strains of Streptomyces, such as SC-7, have been identified that produce α-citromycinone glycosides, which have been named yellamycins. researchgate.netresearchgate.net By manipulating the genetic makeup of these organisms, it is possible to increase the production of α-citromycinone or to generate novel glycosylated derivatives. researchgate.net Metabolic engineering techniques, such as the introduction of genes from different pathways or organisms, can lead to the creation of hybrid antibiotics, further expanding the chemical diversity of α-citromycinone-based compounds. researchgate.net

Rational Design of Alpha-Citromycinone Derivatives for Mechanistic Studies

The chemical modification of the α-citromycinone scaffold is a key strategy for developing new antitumor agents with improved pharmacological properties. researchgate.net The rational design of derivatives allows for a systematic investigation of structure-activity relationships (SAR), providing insights into the molecular mechanisms of action.

By creating a library of derivatives with modifications at specific positions, researchers can study how changes to the aglycone or the attached sugar moieties affect biological activity. An example of such a derivative is 7-O-daunosaminyl-α-citromycinone. ontosight.ai The synthesis of various glycosides and other derivatives is essential for understanding the interactions with biological targets like DNA and topoisomerase II, and for optimizing properties to enhance efficacy and reduce toxicity. researchgate.netontosight.ai

Computational Chemistry and Molecular Modeling Applications in this compound Research

Computational tools are increasingly being integrated into the drug discovery process. While specific molecular modeling studies on α-citromycinone are not extensively documented in the provided context, the application of these techniques to related anthracyclines highlights their potential.

Quantum chemical methods, such as density functional theory (DFT), can be used to investigate the electronic structure and tautomeric equilibria of the anthraquinone (B42736) core. researchgate.net Molecular dynamics simulations can provide insights into the binding of α-citromycinone derivatives to DNA and proteins, helping to rationalize their biological activity. These computational approaches can guide the rational design of new derivatives with predicted improvements in binding affinity and selectivity, thereby accelerating the discovery of more effective and less toxic analogs.

Integration of this compound Research within Broader Anthracycline Discovery Efforts

Research on α-citromycinone is an integral part of the wider effort to discover and develop new anthracycline antibiotics. researchgate.net Anthracyclines are a cornerstone of cancer chemotherapy, but their clinical use is often limited by issues such as cardiotoxicity and drug resistance. researchgate.netontosight.ai

This compound serves as a key intermediate and a structural template in the search for next-generation anthracyclines. jst.go.jpjst.go.jpjustia.com The development of new compounds through microbial glycosidation or chemical synthesis, starting from α-citromycinone, contributes to the growing library of anthracycline analogs. researchgate.net By studying these novel compounds, researchers aim to identify candidates with a wider spectrum of activity, reduced side effects, and the ability to overcome existing resistance mechanisms, ultimately aiming to develop treatments that surpass the efficacy of current drugs like doxorubicin (B1662922). researchgate.net

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for confirming the structural identity of alpha-Citromycinone, and how should their results be validated?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) with high-resolution mass spectrometry (HR-MS). Validate results by comparing spectral data with published reference values and ensuring purity (>95%) via HPLC. Reproducibility requires detailed experimental protocols (e.g., solvent systems, acquisition parameters) .

- Validation Table :

| Technique | Key Parameters | Validation Criteria |

|---|---|---|

| ¹H NMR | Solvent (CDCl₃), 400 MHz | δ values ±0.05 ppm vs. literature |

| HR-MS | ESI+, resolution 30,000 | m/z error < 2 ppm |

| HPLC | C18 column, 1.0 mL/min | Purity ≥95% |

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing byproducts?

- Methodological Answer : Use factorial design experiments to test variables (temperature, catalyst loading, reaction time). Analyze outcomes via ANOVA to identify statistically significant factors (e.g., P < 0.05). Include control experiments to isolate side reactions and characterize byproducts via LC-MS .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad cytotoxicity screens. Validate assay conditions using positive controls (e.g., known inhibitors) and ensure IC₅₀ values are calculated with triplicate measurements and error bars .

Advanced Research Questions

Q. How can contradictions in reported mechanisms of action for this compound be resolved?

- Methodological Answer : Conduct comparative studies using isogenic cell lines (e.g., wild-type vs. knockout models) to isolate pathways. Employ orthogonal assays (e.g., CRISPR interference, proteomics) to confirm target engagement. Use meta-analysis frameworks to reconcile conflicting data, emphasizing effect sizes and confidence intervals .

Q. What computational strategies are effective for predicting this compound’s binding affinity to non-canonical targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (100 ns trajectories). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), ensuring ΔG calculations align with experimental Kd values .

Q. How should researchers design a longitudinal study to assess this compound’s metabolic stability in vivo?

- Methodological Answer : Use PICO framework:

- Population : Rodent models (C57BL/6 mice, n ≥ 8).

- Intervention : Single-dose pharmacokinetics (IV vs. oral).

- Comparison : Plasma concentrations vs. tissue distribution.

- Outcome : AUC₀–24h, t₁/₂, and metabolite profiling via UPLC-QTOF .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for EC₅₀ values. Report R² and adjusted P values to avoid Type I errors .

Methodological Frameworks for Research Design

Q. How can the FINER criteria be applied to ensure this compound research questions are rigorous?

- Answer :

- Feasible : Ensure access to synthetic intermediates and analytical infrastructure.

- Interesting : Address gaps (e.g., unresolved SAR trends).

- Novel : Explore understudied targets (e.g., epigenetic modifiers).

- Ethical : Adhere to IACUC protocols for in vivo work.

- Relevant : Align with NIH priorities for antimicrobial discovery .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.